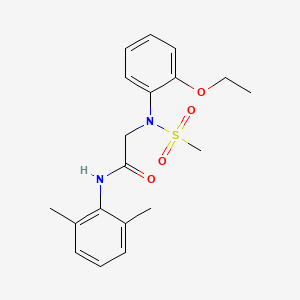![molecular formula C15H11N5S B3452428 5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3452428.png)
5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
描述
5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline: is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a quinazoline moiety, with a methylthio group at the 5-position and a pyridin-3-yl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Formation of the Quinazoline Moiety: The quinazoline ring is often formed through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents.
Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced through coupling reactions with appropriate pyridine derivatives.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazoline moiety, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridin-3-yl and methylthio groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides, aryl halides, and various nucleophiles or electrophiles.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Synthetic Intermediates: It can serve as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Activity: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Antiviral Activity: It has been studied for its potential antiviral properties, particularly against HIV.
Medicine:
Anticancer Activity: The compound has been investigated for its potential anticancer properties, showing activity against various cancer cell lines.
Anti-inflammatory Activity: It has also been studied for its anti-inflammatory effects.
Industry:
作用机制
The mechanism of action of 5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis in cells.
Receptor Binding: It can bind to specific receptors, such as adenosine and benzodiazepine receptors, modulating their activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, leading to cell death.
相似化合物的比较
5-Phenyl-[1,2,4]triazolo[1,5-c]quinazoline: This compound has a phenyl group instead of a pyridin-3-yl group and has shown similar biological activities.
2-Thio-[1,2,4]triazolo[1,5-c]quinazoline: This compound has a thio group instead of a methylthio group and has been studied for its antimicrobial and anticancer properties.
Uniqueness:
Structural Features: The presence of both the methylthio and pyridin-3-yl groups in 5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline provides unique electronic and steric properties that can enhance its biological activity and selectivity.
Biological Activity: The compound has shown a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, making it a versatile molecule for various applications .
属性
IUPAC Name |
5-methylsulfanyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S/c1-21-15-17-12-7-3-2-6-11(12)14-18-13(19-20(14)15)10-5-4-8-16-9-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUKTDRFTXENMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-10-bromo-4-[(4-methoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B3452350.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(4-ethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B3452361.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3452363.png)
![ISOPROPYL 5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE](/img/structure/B3452365.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3452367.png)
![2-[(4-bromophenyl)methylsulfonyl]-1-methylbenzimidazole](/img/structure/B3452372.png)

![2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3452385.png)
![Methyl 2-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate](/img/structure/B3452415.png)



![N-(3,4-dimethylphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide](/img/structure/B3452447.png)
